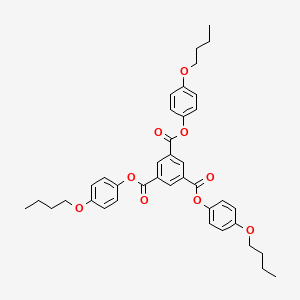
Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate is an organic compound characterized by its unique structure, which includes three butoxyphenyl groups attached to a benzene ring substituted with three carboxylate groups at positions 1, 3, and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.
Substitution Reactions: Replacement of functional groups within the molecule under specific conditions.
Common Reagents and Conditions:
Esterification: Thionyl chloride, DCC, and anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Esterification: this compound.
Hydrolysis: Benzene-1,3,5-tricarboxylic acid and 4-butoxyphenol.
Aplicaciones Científicas De Investigación
Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other porous materials for gas storage and separation.
Industrial Chemistry: Employed as a curing agent in the production of high-performance coatings and resins.
Biological Research: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate largely depends on its application:
Comparación Con Compuestos Similares
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC): Used as a curing agent for polyester powder coatings.
1,3,5-Tris(4-carboxyphenyl)benzene: Utilized in the synthesis of MOFs for gas storage and separation.
Uniqueness: Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate is unique due to its butoxyphenyl groups, which provide distinct physical and chemical properties, such as enhanced solubility and reactivity, compared to other similar compounds .
Propiedades
Número CAS |
915289-19-9 |
|---|---|
Fórmula molecular |
C39H42O9 |
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C39H42O9/c1-4-7-22-43-31-10-16-34(17-11-31)46-37(40)28-25-29(38(41)47-35-18-12-32(13-19-35)44-23-8-5-2)27-30(26-28)39(42)48-36-20-14-33(15-21-36)45-24-9-6-3/h10-21,25-27H,4-9,22-24H2,1-3H3 |
Clave InChI |
PMFCVKXWGCJIOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCCCC)C(=O)OC4=CC=C(C=C4)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12620670.png)
![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
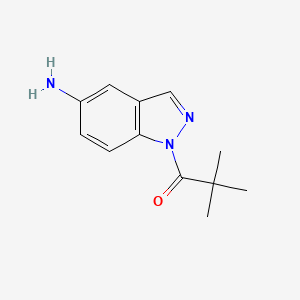
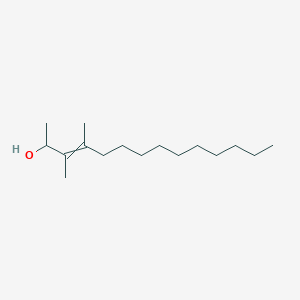
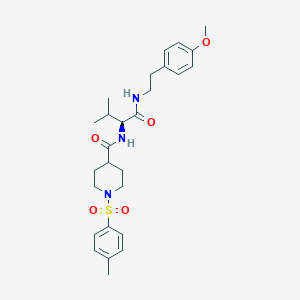
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12620699.png)
![4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium](/img/structure/B12620713.png)
![3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12620714.png)
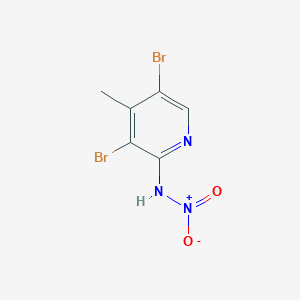
![2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12620724.png)
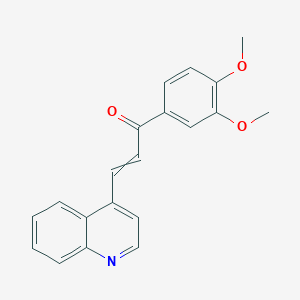
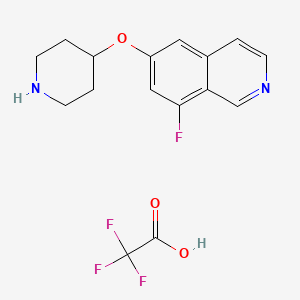
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)
![(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12620759.png)
